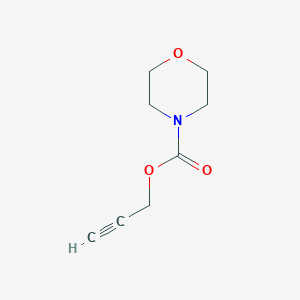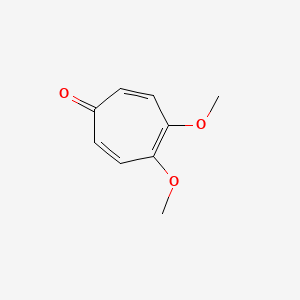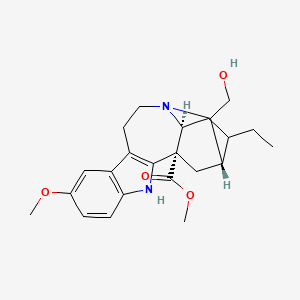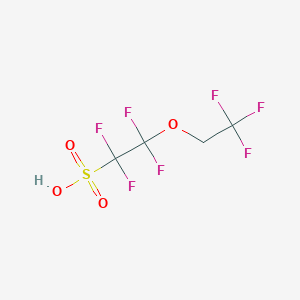
1,1,2,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane-1-sulfonic acid is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity. It is commonly used in various industrial and scientific applications due to its distinctive chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane-1-sulfonic acid typically involves the reaction of tetrafluoroethylene with trifluoroethanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
Reactants: Tetrafluoroethylene and trifluoroethanol.
Catalyst: Strong acid (e.g., sulfuric acid).
Conditions: Elevated temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of less fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various fluorinated derivatives and sulfonic acid compounds, which have applications in different fields.
Applications De Recherche Scientifique
1,1,2,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane-1-sulfonic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-performance materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane-1-sulfonic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes and the modulation of biochemical pathways. The compound’s high electronegativity and reactivity make it effective in various applications, including catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrafluoroethane: Known for its use as a refrigerant and in aerosol propellants.
1,1,1,2-Tetrafluoroethane: Commonly used as a refrigerant and in medical inhalers.
2-Chloro-1,1,1,2-tetrafluoroethane: Utilized in refrigeration and air conditioning systems.
Uniqueness
1,1,2,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane-1-sulfonic acid stands out due to its combination of fluorine atoms and sulfonic acid group, which imparts unique chemical properties. Its high stability, reactivity, and ability to form stable complexes make it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
113507-78-1 |
|---|---|
Formule moléculaire |
C4H3F7O4S |
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
1,1,2,2-tetrafluoro-2-(2,2,2-trifluoroethoxy)ethanesulfonic acid |
InChI |
InChI=1S/C4H3F7O4S/c5-2(6,7)1-15-3(8,9)4(10,11)16(12,13)14/h1H2,(H,12,13,14) |
Clé InChI |
CFUNITYVWXCFGL-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)OC(C(F)(F)S(=O)(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


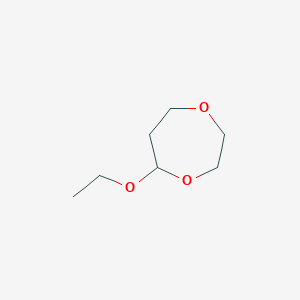
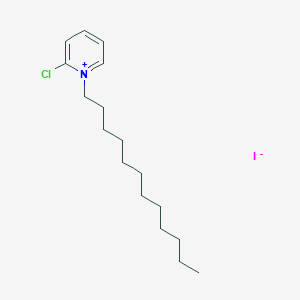
![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)

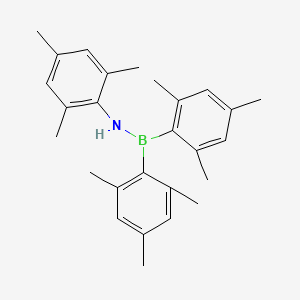
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
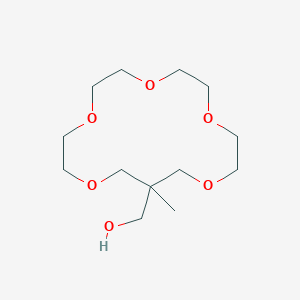
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)
